molecular formula C14H13N3O3 B2435638 N-(3-acetylphenyl)-6-methoxypyrimidine-4-carboxamide CAS No. 2034281-90-6

N-(3-acetylphenyl)-6-methoxypyrimidine-4-carboxamide

Cat. No.: B2435638
CAS No.: 2034281-90-6
M. Wt: 271.276
InChI Key: ZGFXBXMXWYVRBZ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-6-methoxypyrimidine-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, a methoxy group on a pyrimidine ring, and a carboxamide functional group. These structural features contribute to its reactivity and potential utility in different chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-6-methoxypyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-acetylphenylamine with 6-methoxypyrimidine-4-carboxylic acid under specific reaction conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-6-methoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which N-(3-acetylphenyl)-6-methoxypyrimidine-4-carboxamide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The compound’s structural features allow it to participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces with its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-6-methoxypyrimidine-4-carboxamide
  • N-(3-acetylphenyl)-4-methoxypyrimidine-6-carboxamide
  • N-(3-acetylphenyl)-6-ethoxypyrimidine-4-carboxamide

Uniqueness

N-(3-acetylphenyl)-6-methoxypyrimidine-4-carboxamide stands out due to the specific positioning of the acetyl and methoxy groups, which can influence its reactivity and binding properties. This unique arrangement can result in distinct biological activities and chemical behaviors compared to its analogs .

Properties

IUPAC Name

N-(3-acetylphenyl)-6-methoxypyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-9(18)10-4-3-5-11(6-10)17-14(19)12-7-13(20-2)16-8-15-12/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFXBXMXWYVRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=NC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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